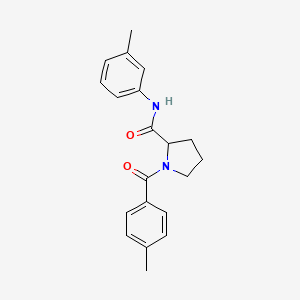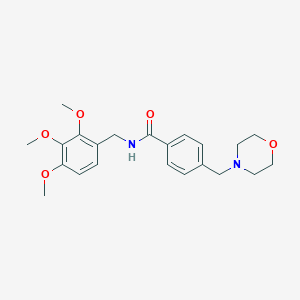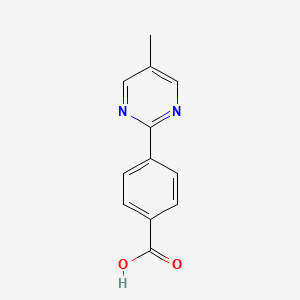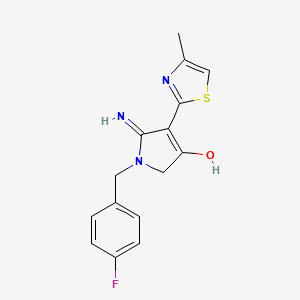
1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPAA is a proline-based amide that has been synthesized using various methods.
作用机制
The mechanism of action of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide is not fully understood. However, studies have suggested that 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide exerts its biological activity by binding to various targets, including enzymes and receptors. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to inhibit the activity of various enzymes, including proteases and kinases. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to bind to various receptors, including G-protein-coupled receptors (GPCRs) and ion channels.
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to exhibit antiviral activity against hepatitis B virus and herpes simplex virus.
In vivo studies have shown that 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide exhibits analgesic and anti-inflammatory effects. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide is its versatility. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide can be easily synthesized using various methods and can be used as a building block for the synthesis of various compounds. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide also exhibits high enantioselectivity in various reactions, making it a useful chiral ligand in catalysis.
One of the limitations of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide is its potential toxicity. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to exhibit cytotoxicity in various cell lines, and its safety profile in humans is not fully understood.
未来方向
There are several future directions for the study of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide. One direction is the development of new synthetic methods for 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide and its derivatives. Another direction is the study of the mechanism of action of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide and its potential targets. Further studies are also needed to fully understand the safety profile of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide and its potential applications in various fields.
合成方法
1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been synthesized using various methods, including the reaction of 3-methylbenzamide with 4-methylbenzoyl chloride and proline in the presence of triethylamine. Another method involves the reaction of N-(3-methylphenyl)proline with 4-methylbenzoyl chloride in the presence of triethylamine. Both methods result in the formation of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide, which can be purified using column chromatography.
科学研究应用
1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has also been used as a building block for the synthesis of various pharmaceuticals.
In materials science, 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to form stable MOFs with various metals, including copper, zinc, and cobalt.
In catalysis, 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been used as a chiral ligand for the synthesis of various compounds. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to exhibit high enantioselectivity in various reactions, including the aldol reaction, Michael addition, and Diels-Alder reaction.
属性
IUPAC Name |
1-(4-methylbenzoyl)-N-(3-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-10-16(11-9-14)20(24)22-12-4-7-18(22)19(23)21-17-6-3-5-15(2)13-17/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPFJQJDTGTOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6050462.png)
![1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6050470.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6050475.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B6050477.png)
![1-{[1-(4-methylbenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B6050480.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-4(1H)-pyrimidinone](/img/structure/B6050498.png)
![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6050517.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-(methylthio)benzamide](/img/structure/B6050519.png)
![1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6050524.png)

![6-amino-2-[(3,4-dichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6050546.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6050548.png)